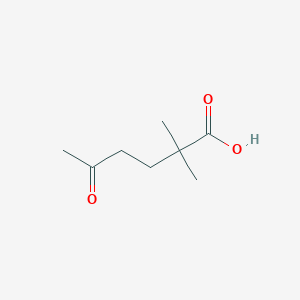![molecular formula C17H20F3N3S B2486477 6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625377-25-5](/img/structure/B2486477.png)
6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex pyridine derivatives, including structures similar to the compound , often involves multi-component condensation reactions. For instance, Demidov et al. (2021) describe a diastereoselective synthesis of trans-4,5-dihydrofuran-3-carbonitriles via a three-component reaction involving β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes, facilitated by piperidine. This process highlights the intricate synthesis routes that can lead to pyridine derivatives with varied functional groups and structural complexity (Demidov et al., 2021).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those with cyclopropyl and trifluoromethyl groups, can be elucidated using crystallography. Moustafa and Girgis (2007) synthesized and determined the crystal structures of similar compounds, which provides insights into the configuration, bond lengths, and angles critical for understanding the molecular geometry and electronic structure of such complex molecules (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Pyridine derivatives engage in various chemical reactions, including cyclization and substitution. For example, the synthesis of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine by Feng (2011) through a one-pot, three-component reaction highlights the compound's reactivity and the influence of substituents on its chemical behavior (Feng, 2011).
科学的研究の応用
Synthesis and Chemical Properties
- The compound is involved in the synthesis of diverse heterocyclic systems, like thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and quinazoline derivatives, as part of exploratory research in organic chemistry. These compounds are often characterized using elemental analysis and spectral data (Abdelriheem, Ahmad, & Abdelhamid, 2015).
- It has been used in a domino reaction for synthesizing 2H-Pyrano-[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno-[2,3-b]pyridin-2-ones. This reaction is notable for its ability to create novel heterocyclic systems with potential applications in pharmaceuticals and materials science (Bondarenko et al., 2016).
Potential Biomedical Applications
- The compound has been included in the synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which show promise as antibacterial agents. This research highlights its role in creating novel antibiotics (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
- Synthesis of 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives using this compound has been explored. These derivatives have potential applications in drug development due to their unique chemical structure (Koltsov, 2019).
Molecular Interactions and Docking Studies
- The compound's derivatives have been the subject of molecular docking studies, particularly focusing on their interactions with proteins like Nicotinamidephosphoribosyltransferase (NAMPT). These studies are essential for understanding the potential therapeutic applications of these compounds (Venkateshan et al., 2019).
特性
IUPAC Name |
6-cyclopropyl-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3S/c18-17(19,20)14-10-15(12-4-5-12)22-16(13(14)11-21)24-9-8-23-6-2-1-3-7-23/h10,12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEAUPBBZHUKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

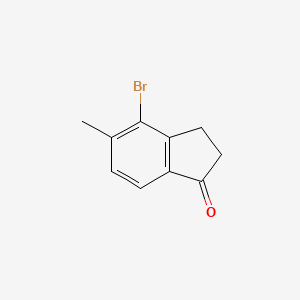
![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486396.png)
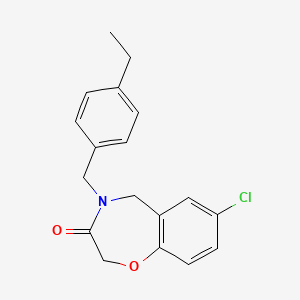

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2486402.png)
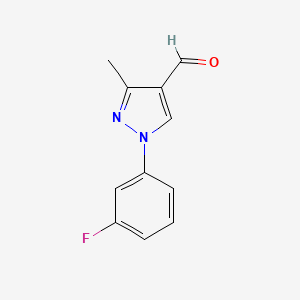
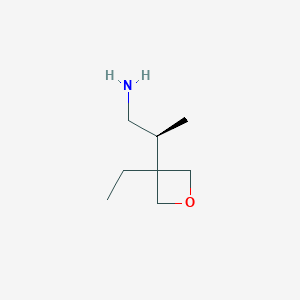
![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2486406.png)
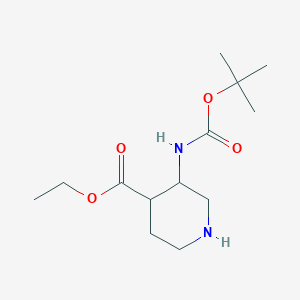
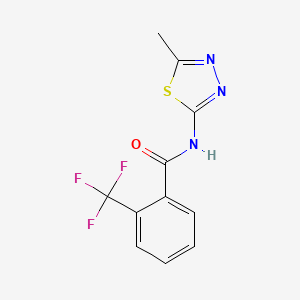
![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)
![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)
